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Compound of Interest

3-(3-Methoxyphenoxy)propan-1-
Compound Name:
amine hydrochloride

Cat. No.: B113226

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited
by methoxyphenoxy propanamine derivatives. The core structure, characterized by a
methoxyphenoxy group linked to a propanamine backbone, serves as a versatile scaffold for
the development of novel therapeutic agents across various disease areas. This document
summarizes key quantitative data, details experimental methodologies for cited biological
assays, and visualizes relevant pathways and workflows to facilitate further research and
development in this promising area of medicinal chemistry.

Cardiovascular Activity: Adrenergic Receptor
Antagonism

A significant area of investigation for methoxyphenoxy propanamine derivatives has been their
potential as cardiovascular agents, particularly as adrenergic receptor antagonists. Certain
analogs have demonstrated potent activity at both al- and 31-adrenoceptors, suggesting their
potential utility in the management of conditions such as hypertension and cardiac arrhythmias.

Quantitative Cardiovascular Activity Data

The following table summarizes the adrenolytic activity of a series of 1-(1H-indol-4-yloxy)-3-(2-
(2-methoxyphenoxy)ethylamino)propan-2-ol derivatives. These compounds have been
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evaluated for their ability to antagonize al- and 31-adrenergic receptors, crucial targets in
cardiovascular therapy.[1][2]

al-Adrenolytic Activity B1-Adrenolytic Activity
Compound
(pA2) (pA2)
(RS)-3a (Methyl derivative) 7.2+0.1 8.1+£0.2
(RS)-3b (2,3-Dimethoxy) 75+0.1 8.5+0.2
(RS)-3c (2,4-Dimethoxy) 7.3+£0.2 8.3+£0.1
(RS)-3d (2,5-Dimethoxy) 76+0.1 8.7+0.2
(RS)-3e (2,6-Dimethoxy) 7.1+0.1 8.0+£0.1

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a
two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols: Adrenergic Receptor Binding
Assays

Objective: To determine the antagonist affinity of test compounds for al- and 1l-adrenergic
receptors.

Methodology:

o Tissue Preparation: Isolated rat vas deferens (for al) and guinea pig atria (for 1) are used.
Tissues are suspended in organ baths containing Krebs-Henseleit solution, maintained at
37°C, and aerated with 95% O2 / 5% CO2.

e Agonist Concentration-Response Curves: Cumulative concentration-response curves to a
standard agonist (e.g., phenylephrine for al, isoprenaline for 1) are established to
determine the baseline response.

o Antagonist Incubation: The tissues are incubated with the test methoxyphenoxy
propanamine derivative at various concentrations for a predetermined period (e.g., 30-60
minutes).
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 Shift in Agonist Response: Following incubation, a second cumulative concentration-
response curve for the agonist is generated in the presence of the antagonist.

» Data Analysis: The Schild plot analysis is used to determine the pA2 value, which quantifies
the antagonist potency. A linear regression of log(concentration ratio - 1) versus the negative
logarithm of the antagonist concentration is performed. The x-intercept of this regression
provides the pA2 value.

Anti-inflammatory Activity

Derivatives of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)
(phenyl)methyl)phenol have been investigated for their anti-inflammatory properties. These
compounds have shown the ability to inhibit the production of nitric oxide (NO), a key
inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected
morpholinopyrimidine derivatives, as indicated by their ability to inhibit nitric oxide production in
RAW 264.7 macrophages.

NO Inhibition (%) at 12.5

Compound . IC50 (uM) for NO Inhibition
M

V4 (4-methoxy) 78.3+2.1 85104

V8 (4-fluoro) 85.1+1.8 6.2+0.3

Signaling Pathway of LPS-Induced Inflammation

The diagram below illustrates the signaling cascade initiated by LPS in macrophages, leading
to the production of inflammatory mediators like nitric oxide.
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Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Protocols: Nitric Oxide (NO) Production
Assay

Objective: To quantify the inhibitory effect of test compounds on nitric oxide production in LPS-
stimulated RAW 264.7 macrophages.

Methodology:

e Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10%
FBS and antibiotics at 37°C in a 5% CO2 incubator.

o Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10”4 cells/well and
allowed to adhere overnight.

e Treatment: The culture medium is replaced with fresh medium containing various
concentrations of the methoxyphenoxy propanamine derivatives. After 1 hour of pre-
incubation, cells are stimulated with LPS (1 pg/mL).

 Incubation: The plates are incubated for 24 hours.

o Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant
is measured using the Griess reagent. 100 pL of supernatant is mixed with 100 pL of Griess
reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in
phosphoric acid).
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o Absorbance Measurement: The absorbance is measured at 540 nm using a microplate
reader.

» Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated
control group. IC50 values are determined from the dose-response curves.

Antibacterial and Antimycobacterial Activity

N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which share structural similarities with
the broader class of phenoxy propanamine derivatives, have been evaluated for their efficacy
against bacterial and mycobacterial pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected N-
alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides against Staphylococcus aureus and
Mycobacterium tuberculosis.[3][4][5]

SO pasa—. MIC (pM) vs. S. MIC (pM) v.s. M.
aureus (MRSA) tuberculosis H37Ra

4a 2-propoxy 12 >100

4b 3-propoxy >100 50

5a 2-isopropoxy 25 48

5b 3-isopropoxy >100 24

6a 2-butoxy 12 >100

6b 3-butoxy >100 23

Ampicillin - 50

Rifampicin - - 0.25

Experimental Workflow: MIC Determination

The diagram below outlines the workflow for determining the Minimum Inhibitory Concentration
(MIC) of a compound using the broth microdilution method.
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Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols: Minimum Inhibitory
Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth

of a microorganism.

Methodology:
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Preparation of Test Compound: A stock solution of the test compound is prepared and
serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-
Hinton Broth).

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard)
is prepared from a fresh culture of the test organism (S. aureus or M. tuberculosis). This
suspension is then diluted to achieve a final concentration of approximately 5 x 1075
CFU/mL in each well.

Inoculation: Each well of the microtiter plate containing the serially diluted compound is
inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth
only) controls are included.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24
hours for S. aureus; 37°C for 7-14 days for M. tuberculosis).

Determination of MIC: The MIC is determined as the lowest concentration of the compound
at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The diverse biological activities of methoxyphenoxy propanamine derivatives highlight their
potential as a foundational scaffold for the development of new therapeutic agents. The data
presented in this guide demonstrate promising activities in the cardiovascular, anti-
inflammatory, and antimicrobial arenas. The detailed experimental protocols and visual
workflows are intended to provide a practical resource for researchers to build upon these
findings.

Future research should focus on:

» Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of
these derivatives for their respective biological targets.

o Mechanism of Action studies: To elucidate the precise molecular mechanisms underlying
their observed biological effects.
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« In vivo efficacy and safety profiling: To translate the promising in vitro findings into preclinical
and, ultimately, clinical development.

This technical guide serves as a comprehensive starting point for scientists and drug
development professionals interested in harnessing the therapeutic potential of
methoxyphenoxy propanamine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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